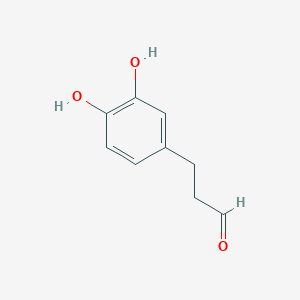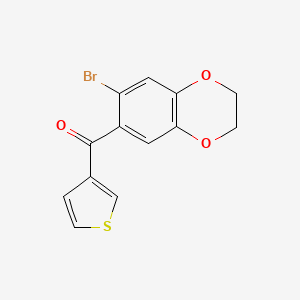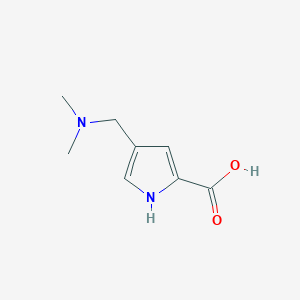![molecular formula C23H18N2O B13140327 [1(2H),2'-Bipyridin]-2-one, 4'-methyl-4,6-diphenyl- CAS No. 62219-20-9](/img/structure/B13140327.png)
[1(2H),2'-Bipyridin]-2-one, 4'-methyl-4,6-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one is a complex organic compound that belongs to the bipyridine family This compound is characterized by its unique structure, which includes a bipyridine core substituted with methyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and bipyridinium salts. This reaction is often carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclocondensation reactions using optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as chromatography is also common to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more substituents on the bipyridine core are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds under controlled temperatures and pressures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce bipyridine derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Wirkmechanismus
The mechanism by which 4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one exerts its effects involves its interaction with specific molecular targets. The bipyridine core allows it to participate in redox reactions, making it useful in applications that require controlled electron transfer. The compound can also form coordination complexes with metal ions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
4,4’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry and as a precursor to other compounds.
2,2’-Bipyridine: Another bipyridine isomer with applications in catalysis and material science.
4,4’-Dimethyl-2,2’-bipyridine: A methyl-substituted bipyridine with unique electronic properties.
Uniqueness: 4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly useful in applications requiring precise control over molecular interactions and redox behavior.
Eigenschaften
CAS-Nummer |
62219-20-9 |
|---|---|
Molekularformel |
C23H18N2O |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1-(4-methylpyridin-2-yl)-4,6-diphenylpyridin-2-one |
InChI |
InChI=1S/C23H18N2O/c1-17-12-13-24-22(14-17)25-21(19-10-6-3-7-11-19)15-20(16-23(25)26)18-8-4-2-5-9-18/h2-16H,1H3 |
InChI-Schlüssel |
CYNKQVYHJCHTNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)N2C(=CC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


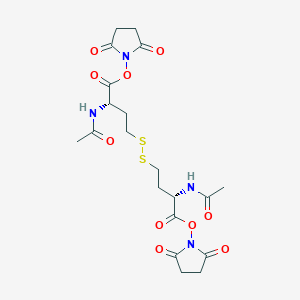
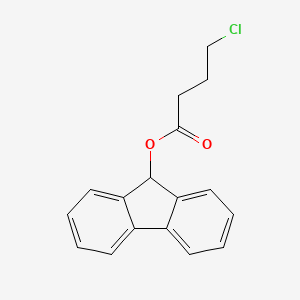
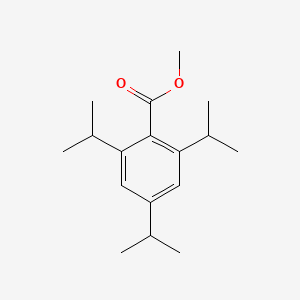
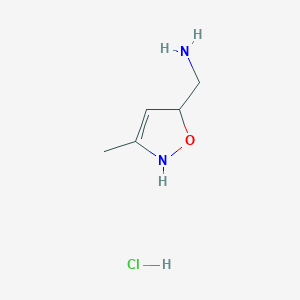
![12-[(5Z)-5-[(5E)-3-(carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid](/img/structure/B13140271.png)
![4-Hydroxy-3-(3'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13140274.png)

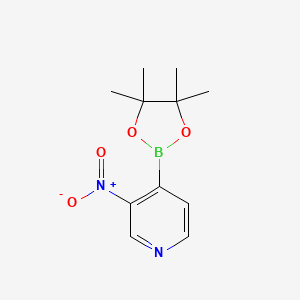
![1-Amino-4-hydroxy-2-{2-[(prop-2-en-1-yl)oxy]ethoxy}anthracene-9,10-dione](/img/structure/B13140282.png)
